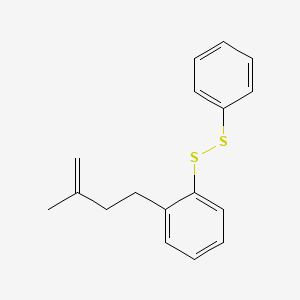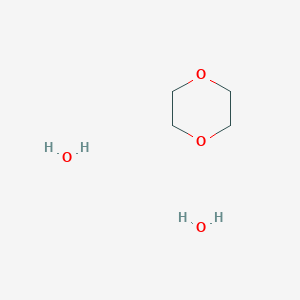
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a phenyldisulfanyl group and a 3-methylbut-3-en-1-yl group
Vorbereitungsmethoden
The synthesis of 1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbut-3-en-1-ol and 2-bromobenzene.
Formation of the Phenyldisulfanyl Group: The phenyldisulfanyl group can be introduced through a reaction between 2-bromobenzene and a disulfide compound under suitable conditions.
Coupling Reaction: The final step involves a coupling reaction between the intermediate product and 3-methylbut-3-en-1-ol to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the disulfide bond to form thiols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene involves its interaction with molecular targets and pathways. The disulfide bond in the compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene can be compared with other similar compounds, such as:
1-(3-Methylbut-3-en-1-yl)-2-(phenylthio)benzene: This compound has a similar structure but contains a thiol group instead of a disulfide group.
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfonyl)benzene: This compound contains a sulfonyl group, which imparts different chemical and biological properties.
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfinyl)benzene: This compound contains a sulfinyl group, which also affects its reactivity and applications.
The uniqueness of this compound lies in its disulfide bond, which provides distinct redox properties and potential for diverse applications.
Eigenschaften
CAS-Nummer |
59321-14-1 |
|---|---|
Molekularformel |
C17H18S2 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
1-(3-methylbut-3-enyl)-2-(phenyldisulfanyl)benzene |
InChI |
InChI=1S/C17H18S2/c1-14(2)12-13-15-8-6-7-11-17(15)19-18-16-9-4-3-5-10-16/h3-11H,1,12-13H2,2H3 |
InChI-Schlüssel |
RYWCEXMJZXYLNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCC1=CC=CC=C1SSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)

![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)


![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)



![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)


![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)

